6-Sulfoaminopenicillanic acid

描述

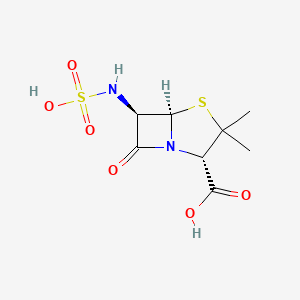

Structure

3D Structure

属性

CAS 编号 |

83670-99-9 |

|---|---|

分子式 |

C8H12N2O6S2 |

分子量 |

296.3 g/mol |

IUPAC 名称 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O6S2/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16)/t3-,4+,6-/m1/s1 |

InChI 键 |

MLMMPOPYWFDUAP-ALEPSDHESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)O)C(=O)O)C |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)O)C(=O)O)C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)O)C(=O)O)C |

同义词 |

6-sulfoaminopenicillanic acid FR 900318 FR-900318 |

产品来源 |

United States |

Synthetic Strategies and Chemical Transformations of 6 Sulfoaminopenicillanic Acid

Chemo-Enzymatic Approaches to 6-Sulfoaminopenicillanic Acid Synthesis

Chemo-enzymatic synthesis has emerged as a powerful strategy, harnessing the high selectivity of enzymes to perform specific chemical transformations that are often challenging to achieve through purely chemical methods. beilstein-journals.orgcnr.it In the context of penicillin derivatives, enzymes like penicillin acylase are pivotal. These enzymes can be used in the kinetically controlled synthesis of β-lactam antibiotics, which involves the transfer of an acyl group from an activated donor to a β-lactam nucleus like 6-aminopenicillanic acid (6-APA). tandfonline.comresearchgate.net

The enzymatic acylation of 6-APA is a well-established method for producing various semisynthetic penicillins. tandfonline.comresearchgate.net This approach can be adapted for the synthesis of this compound by utilizing an appropriate sulfonyl-activated acyl donor. The specificity of the enzyme ensures that the acylation occurs selectively at the C-6 amino group of the penicillanic acid core. nih.govnih.gov Researchers have explored various reaction conditions, such as pH, temperature, and the use of co-solvents, to optimize the yield and efficiency of these enzymatic reactions. tandfonline.comresearchgate.net For instance, the use of penicillin G acylase from Escherichia coli (EcPGA) has been studied for the synthesis of amoxicillin (B794), where 6-APA competitively inhibits the hydrolysis of the acyl donor, thereby improving the synthesis-to-hydrolysis ratio. researchgate.net

Fungal laccases have also been employed in the derivatization of β-lactam cores. These enzymes can catalyze the coupling of phenolic compounds to the 6-amino group of 6-APA, offering a pathway to novel analogs. d-nb.info While not directly producing a sulfoamino group, this method highlights the potential of other enzymatic systems for functionalizing the penicillin nucleus.

Total Synthesis Pathways of this compound Analogs

The total synthesis of complex molecules provides the flexibility to create a wide array of analogs that may not be accessible through the modification of natural scaffolds. While the total synthesis of the penicillin nucleus itself is a formidable challenge, the synthesis of its analogs allows for systematic modifications to explore structure-activity relationships. nih.govrsc.orgchemrxiv.org

Synthetic routes to penicillin analogs often involve the construction of the β-lactam ring as a key step. nih.gov For instance, novel 6-(substituted methylene) carbapenem (B1253116) derivatives have been prepared from 6-APA via a multi-step sequence that includes the formation of a key azetidinone intermediate. rsc.org This demonstrates how the core structure can be significantly altered to produce related but distinct molecular architectures.

The synthesis of analogs often involves the coupling of a pre-synthesized side chain to the 6-APA nucleus. For example, heterocyclic 1,4-dihydropyridylacetic acid derivatives of 6-APA have been synthesized by condensing the corresponding acid with a protected form of 6-APA. cdnsciencepub.com Similarly, new semisynthetic penicillins have been created by reacting activated 5-mercapto-1,2,4-triazole derivatives with 6-APA. mdpi.com These approaches allow for the introduction of diverse functionalities at the C-6 position, including those that could mimic or be converted to a sulfonylamino group.

Regioselective Functionalization of the Penicillanic Acid Nucleus

The ability to selectively modify specific positions on the penicillanic acid nucleus is crucial for developing new derivatives. nih.gov The C-6 position, in particular, has been a major focus for modification due to its significant influence on the biological properties of penicillins. nih.govgoogle.com

The primary amino group at the C-6 position of 6-APA is a key handle for introducing a wide variety of side chains through acylation. jst.go.jpnih.gov This reaction is fundamental to the production of most semisynthetic penicillins. researchgate.net The standard method involves reacting 6-APA with an activated acyl donor, such as an acyl chloride or a mixed anhydride. mdpi.comjst.go.jp

For instance, 6-(sydnone-3-acetamido) penicillanates have been prepared by the N-acylation of 6-APA with sydnone-3-acetyl chloride. jst.go.jp In another example, derivatives of 6-APA were synthesized by coupling it with 5-mercapto-1,2,4-triazoles. mdpi.com These methods showcase the versatility of the C-6 amino group for creating a diverse library of penicillin analogs. The reaction conditions can be tailored to accommodate a wide range of acylating agents, allowing for the introduction of various functional groups.

The introduction of a sulfonylamino group at the C-6 position leads to a class of compounds with distinct chemical properties. This can be achieved by reacting 6-APA with a sulfonyl chloride. This reaction is analogous to the more common acylation with carboxylic acid derivatives.

While direct literature on the synthesis of this compound is sparse, the synthesis of related sulfonamide derivatives of other β-lactam cores, such as 7-aminocephalosporanic acid (7-ACA), provides a clear precedent. researchgate.net In these syntheses, 7-ACA is treated with a substituted benzenesulfonyl chloride to afford the corresponding sulfonamide. researchgate.net This methodology can be directly applied to 6-APA to yield this compound and its analogs. The choice of sulfonyl chloride allows for the introduction of a wide variety of substituents on the sulfonyl group, further expanding the chemical diversity of the resulting compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve sustainability. sigmaaldrich.compjoes.com These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and using renewable feedstocks. acs.orghansrajcollege.ac.ingreenchemistry-toolkit.org

In the context of penicillin synthesis, the use of enzymatic methods aligns well with green chemistry principles. cnr.it Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. sigmaaldrich.comacs.org The high specificity of enzymes can also eliminate the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org The kinetically controlled enzymatic synthesis of penicillins from 6-APA is a prime example of a greener alternative to traditional chemical methods. tandfonline.comresearchgate.net

Structural Elucidation and Conformational Analysis of 6 Sulfoaminopenicillanic Acid and Its Derivatives

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive, high-resolution, three-dimensional structure of a molecule in the solid state. Although a crystal structure for 6-sulfoaminopenicillanic acid itself is not publicly available, the structure of its immediate precursor, 6-aminopenicillanic acid (6-APA), has been determined with high precision. nih.govresearchgate.net This structure serves as an excellent model for the bicyclic core of this compound.

The crystal structure of 6-APA reveals the key architectural features of the penam (B1241934) nucleus. nih.gov The β-lactam and thiazolidine (B150603) rings are fused and are not coplanar. The thiazolidine ring adopts a non-planar, puckered conformation, often described as an "envelope" or "twist" form. arcjournals.org The nitrogen atom of the β-lactam ring (N4) is pyramidal, a feature believed to be crucial for the reactivity of the β-lactam bond. nih.govresearchgate.net In the crystal lattice, molecules of 6-APA are organized in a three-dimensional network stabilized by charge-assisted hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. nih.gov It is anticipated that this compound would exhibit a similar hydrogen-bonding network, with the highly acidic sulfo group and the carboxylic acid group acting as hydrogen bond donors and acceptors.

Table 3: Selected Bond Lengths and Angles for the Penam Nucleus (from 6-APA Crystal Structure)

Data from the crystal structure of (+)-6-aminopenicillanic acid and representative of the core structure. nih.govresearchgate.net

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C7=O8 (β-Lactam C=O) | ~1.21 Å |

| Bond Length | N4-C7 (Amide bond) | ~1.38 Å |

| Bond Length | C5-C6 | ~1.55 Å |

| Bond Angle | C5-N4-C7 | ~93° |

| Bond Angle | C6-C5-N4 | ~87° |

Conformational Studies and Stereochemical Aspects

The biological activity of penicillin derivatives is intimately linked to their specific three-dimensional shape and stereochemistry. youtube.com Conformational analysis of this compound focuses on the flexibility of the bicyclic system and the orientation of its substituents. The penam nucleus is not rigid; the five-membered thiazolidine ring can exist in different puckered conformations. arcjournals.orgias.ac.in The two most discussed conformations are the "axial" and "equatorial" forms, which refer to the pseudo-axial or pseudo-equatorial orientation of the C3-carboxyl group relative to the thiazolidine ring. semanticscholar.org These forms are often in rapid equilibrium in solution. semanticscholar.org

The stereochemistry of the penam core is fixed, with chiral centers at C2, C5, and C6. The natural and biologically active configuration is (2S, 5R, 6R). arcjournals.org The relative stereochemistry of the protons at C5 and C6 is cis, which is a critical feature. The substituent at the C6 position, in this case the sulfoamino group, projects from the same face of the β-lactam ring as the C5 proton. This specific spatial arrangement is thought to mimic the D-Ala-D-Ala dipeptide, the natural substrate of the bacterial transpeptidase enzymes that penicillins inhibit. semanticscholar.org The orientation of the C6 side chain is a key determinant of the molecule's ability to fit into the enzyme's active site. researchgate.net Theoretical conformational energy calculations on penicillin derivatives have shown that only specific orientations of the side chain are energetically favorable, and these low-energy conformations are believed to be the biologically active ones. ias.ac.in

Derivatives and Analogues of 6 Sulfoaminopenicillanic Acid: Design and Synthesis

Structure-Activity Relationship (SAR) Studies on 6-Sulfoaminopenicillanic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a compound that correlate with its biological activity. gardp.org For penicillanic acid derivatives, SAR studies guide the modification of the core structure to enhance antimicrobial potency, improve selectivity, or reduce toxicity. gardp.org

Research into 6α-substituted penicillins has provided significant insights. Specifically, the synthesis and evaluation of 6β-(2-aryl-2-sulfoacetamido)-6α-methoxy penicillanic acid analogues have demonstrated the critical role of substituents on the aryl ring. nih.gov Studies revealed that incorporating hydrophilic groups into the phenyl ring of these compounds led to the identification of derivatives with potent activity against Pseudomonas aeruginosa, including strains that produce β-lactamase enzymes. nih.gov

One notable finding was that disodium 6β-[D-2-(3,4-dihydroxyphenyl)-2-sulfoacetamido]-6α-methoxypenicillanate exhibited powerful activity. Further modifications to this lead compound resulted in derivatives with even greater improvements in activity against Gram-negative bacteria. nih.gov These findings underscore a key SAR principle for this class of compounds: strategic placement of hydrophilic and electron-withdrawing groups on the C-6 side chain can significantly enhance antibacterial efficacy, particularly against challenging pathogens. nih.govmdpi.com

| Compound Modification | Effect on Activity | Target Organism(s) |

| Introduction of hydrophilic substituents on the C-6 aryl ring | Potent activity identified | Pseudomonas aeruginosa |

| Disodium 6β-[D-2-(3,4-dihydroxyphenyl)-2-sulfoacetamido] substitution | Potent activity against β-lactamase producing strains | Pseudomonas aeruginosa |

| Additional substitution on the dihydroxyphenyl ring | Further improvement in activity | Gram-negative bacteria |

This table summarizes key structure-activity relationship findings for 6β-(2-aryl-2-sulfoacetamido)-6α-methoxy penicillanic acid derivatives based on available research. nih.gov

Design Principles for Novel Penicillanic Acid Scaffolds

The development of novel penicillanic acid scaffolds is guided by established principles in medicinal chemistry aimed at discovering drug candidates with improved therapeutic profiles. A central concept is the identification of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets, thereby increasing the potential for discovering new bioactive agents. unife.it

The design process for new scaffolds often involves a holistic approach that considers not just binding affinity but also physicochemical properties essential for a molecule's absorption, distribution, metabolism, and excretion (ADME). unife.it Computational methods, or in silico design, play a crucial role in modern drug discovery by allowing researchers to model interactions between a potential drug and its target, predicting its activity before synthesis. mdpi.com

Another powerful technique is fragment-based drug design (FBDD), where small molecular fragments are screened for binding to a biological target. mdpi.com Hits from this screening can then be grown or linked together to create a more potent lead compound. For the penicillanic acid scaffold, these principles are applied to design derivatives that can overcome resistance mechanisms, such as those mediated by β-lactamase enzymes, by presenting functional groups in a favorable arrangement for binding or by possessing novel mechanisms of action. unife.itmdpi.com

Synthesis of C-6 Substituted Sulfone Analogues

The synthesis of C-6 substituted sulfone analogues of penicillanic acid is a key strategy for developing potent inhibitors of β-lactamase enzymes. The sulfone moiety enhances the molecule's reactivity and ability to form stable, inactivated complexes with these resistance enzymes. nih.govnih.gov

The common starting material for these syntheses is (+)-6-aminopenicillanic acid (6-APA). nih.govacs.org A general synthetic route involves several key steps:

Protection: The carboxylic acid and the primary amino group of 6-APA are protected to prevent unwanted side reactions. The carboxylic acid is often esterified, for example, by treatment with diphenyldiazomethane. acs.org The amino group can be protected with reagents like allyl chloroformate. nih.govacs.org

Oxidation: The sulfide in the thiazolidine (B150603) ring is oxidized to a sulfone. This is a critical step, and common oxidizing agents include potassium permanganate or meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.gov

Modification at C-6: The protected amino group at the C-6 position is deprotected and then acylated or otherwise modified to introduce the desired substituent. nih.gov Alternatively, modifications can be made to the C-6 position before the oxidation step. nih.gov For instance, 6-arylmethylidene penicillin-based sulfones are synthesized via a Wittig reaction at the C-6 position. acs.org

Deprotection: Finally, the protecting groups on the carboxylic acid are removed to yield the final active compound. nih.gov

This synthetic pathway allows for the creation of a diverse library of C-6 substituted sulfones, including 6-alkylidene and 6-arylmethylidene derivatives, which have shown promise as inhibitors of various classes of β-lactamases. nih.govacs.org

| Derivative Class | Key Synthetic Feature | Starting Material |

| 6-Acylamido Penicillanic Acid Sulfones | Oxidation of the sulfur followed by acylation of the C-6 amino group. nih.gov | 6-Aminopenicillanic acid (6-APA) |

| 6-Alkylidene Penicillanic Acid Sulfones | Protection of 6-APA, oxidation to sulfone, followed by reactions to form the C-6 alkylidene moiety. nih.gov | 6-Aminopenicillanic acid (6-APA) |

| 6-Arylmethylidene Penicillanic Acid Sulfones | Wittig reaction at the C-6 position of a penam (B1241934) ketone intermediate. acs.org | 6-Aminopenicillanic acid (6-APA) |

This table outlines synthetic strategies for major classes of C-6 substituted penicillanic acid sulfone analogues.

Exploration of Bridged and Spirocyclic Derivatives

In an effort to explore novel chemical space and develop compounds with unique three-dimensional structures, medicinal chemists have turned to the synthesis of more complex molecular architectures, including bridged and spirocyclic systems. Applying these design principles to the penicillanic acid scaffold represents an advanced strategy to create conformationally constrained analogues.

The rationale behind synthesizing bridged and spirocyclic derivatives is to "lock" the molecule into a specific conformation that may be more favorable for binding to its biological target. This conformational rigidity can lead to increased potency and selectivity. Furthermore, these complex scaffolds can improve physicochemical properties and offer novel intellectual property positions.

The synthesis of such structures is often challenging and requires multi-step sequences. While specific examples directly related to this compound are not extensively detailed in readily available literature, general synthetic strategies for creating bridged and spirocyclic amines can be applied. These methods may include photochemical reactions, such as [2+2] cycloadditions, to build the core bicyclic systems. The resulting novel scaffolds, derived from the penam nucleus, could then be further functionalized to act as new classes of antimicrobial agents or enzyme inhibitors.

Theoretical and Computational Investigations of 6 Sulfoaminopenicillanic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and interactions. While specific studies on 6-sulfoaminopenicillanic acid are not extensively documented in publicly available literature, the methodologies have been applied to its core structure, 6-aminopenicillanic acid (6-APA), providing a strong basis for extrapolation. nih.govresearchgate.net

A study on 6-aminopenicillanic acid utilized ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311G(d,p) basis set to carry out quantum mechanical calculations of energies, geometries, and vibrational wavenumbers. nih.gov The optimized geometrical parameters obtained from these calculations showed good agreement with experimental X-ray data. nih.gov Such studies allow for a detailed interpretation of infrared and Raman spectra. nih.gov For this compound, similar computational approaches could be employed to analyze the impact of the sulfoamino group on the electronic properties of the penicillin core.

Key parameters that can be derived from these calculations include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Determining the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). These are crucial for predicting sites of electrophilic and nucleophilic attack.

Vibrational Frequencies: Simulating infrared and Raman spectra to aid in the experimental characterization of the molecule.

Thermodynamic Parameters: Calculating enthalpy, entropy, and Gibbs free energy of formation.

Table 1: Representative Quantum Chemical Calculation Parameters and Their Significance

| Parameter | Method | Significance |

| Optimized Molecular Geometry | DFT, ab initio | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | DFT | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution to predict sites for intermolecular interactions. |

| Mulliken Atomic Charges | DFT, ab initio | Quantifies the charge distribution on each atom in the molecule. |

| Vibrational Frequencies | DFT, ab initio | Correlates to experimental IR and Raman spectra for structural confirmation. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov For this compound, the primary targets of interest are bacterial enzymes such as β-lactamases and penicillin-binding proteins (PBPs). rsc.org The interaction with these proteins is central to the antibacterial activity of β-lactam antibiotics and the mechanisms of bacterial resistance. rsc.orgmdpi.com

Molecular docking studies can provide valuable information on:

Binding Affinity: Estimating the strength of the interaction between this compound and its target protein, often expressed as a docking score or binding energy.

Binding Mode: Identifying the specific amino acid residues in the active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Mechanism of Inhibition: For inhibitors of enzymes like β-lactamases, docking can help to visualize how the molecule blocks the active site and prevents the substrate from binding.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using quantum chemical methods. Docking software then systematically explores different orientations of the ligand in the active site of the protein, and a scoring function is used to rank the different poses.

Table 2: Key Steps and Considerations in Molecular Docking of this compound

| Step | Description | Key Considerations |

| Target Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., β-lactamase). | Removal of water molecules, addition of hydrogen atoms, and assignment of charges. |

| Ligand Preparation | Generating and optimizing the 3D structure of this compound. | Correct protonation state and tautomeric form. |

| Docking Simulation | Running the docking algorithm to predict binding poses. | Choice of docking software and scoring function. |

| Analysis of Results | Analyzing the predicted binding modes and scores. | Identification of key interacting residues and comparison with experimental data if available. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound and its target protein behave in a realistic environment, typically in the presence of water and ions. borenv.netnih.gov

MD simulations can be used to:

Assess Conformational Flexibility: Explore the different shapes (conformations) that this compound can adopt in solution and when bound to a protein.

Study Binding Stability: Evaluate the stability of the ligand-protein complex predicted by molecular docking over a period of time.

Characterize Binding Dynamics: Investigate the detailed mechanism of how the ligand binds to and unbinds from the target protein.

Calculate Binding Free Energies: Provide more accurate estimates of binding affinity by considering the dynamic nature of the system and the effects of solvation. mdpi.com

A typical MD simulation involves placing the ligand-protein complex in a box of water molecules and ions, and then simulating the system for a certain period of time (from nanoseconds to microseconds). The trajectory of the simulation can then be analyzed to extract information about the structure, dynamics, and energetics of the system.

Table 3: Common Analyses Performed in MD Simulations

| Analysis | Description | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Stability of the protein structure and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Flexibility of different regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key and persistent hydrogen bond interactions. |

| Principal Component Analysis (PCA) | Identifies the dominant modes of motion in the system. | Characterizes the collective motions of the protein and ligand. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmendeley.comnih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their structural features. mdpi.com

For this compound, a QSAR study would typically involve a dataset of penicillin derivatives with known antibacterial activities. The process involves:

Data Collection: Assembling a set of penicillin derivatives with their corresponding biological activity data (e.g., minimum inhibitory concentration, MIC).

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, such as cross-validation and external validation.

A validated QSAR model could then be used to predict the antibacterial activity of this compound and to guide the design of new derivatives with improved potency.

Table 4: Types of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

| Constitutional | Molecular weight, number of atoms, number of rings | Simple counts of atoms and bonds. |

| Topological | Connectivity indices, shape indices | Describe the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, molecular volume | Describe the 3D shape and size of the molecule. |

| Electronic | Dipole moment, polarizability, HOMO/LUMO energies | Describe the electronic properties of the molecule. |

in silico Prediction of Biochemical Pathways

In silico methods can also be used to predict the potential biochemical pathways in which a molecule might be involved, including its metabolism and biosynthesis. nih.govnews-medical.netmdpi.com These predictions are valuable for understanding the pharmacokinetics of a drug and for metabolic engineering applications. nih.gov

For this compound, in silico pathway prediction could address:

Metabolic Fate: Predicting how the compound might be metabolized by enzymes in the human body or in microorganisms. This involves identifying potential sites of metabolism and the likely metabolic products.

Biosynthetic Routes: While this compound is a synthetic compound, computational tools could be used to explore hypothetical biosynthetic pathways for its production in engineered microorganisms. This would involve identifying enzymes that could catalyze the necessary reactions.

Various computational tools and databases are available for pathway prediction. These tools often rely on knowledge of known metabolic reactions and enzymatic capabilities to predict the fate of a new compound.

Table 5: Approaches for in silico Biochemical Pathway Prediction

| Approach | Description | Application for this compound |

| Metabolite Prediction Software | Predicts the products of metabolism by applying known biotransformation rules. | Predicting potential metabolites in humans or bacteria. |

| Pathway Databases | Searching databases like KEGG and MetaCyc for similar compounds and their associated pathways. | Identifying known pathways that might be relevant to the penicillin core. |

| Genome-Scale Metabolic Models | Using models of microbial metabolism to predict the effects of introducing new genes or pathways. | Designing engineered microorganisms for the potential biosynthesis of the compound. |

Biosynthetic Pathways and Biological Origins

Investigation of Fungal Biosynthetic Routes to Penicillanic Acid Derivatives

The production of β-lactam antibiotics, particularly penicillins, is a hallmark of certain filamentous fungi, most notably Penicillium chrysogenum (also reclassified as P. rubens) and Aspergillus (Emericella) nidulans. nih.govasm.orgmdpi.com The biosynthetic pathways for penicillin in these organisms have been extensively studied and serve as the foundation for understanding how derivatives might be formed.

The journey to penicillin begins with three fundamental amino acid precursors: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine. nih.gov L-α-AAA is a nonproteinogenic amino acid derived from the lysine (B10760008) biosynthesis pathway, which is specific to fungi. nih.gov These three precursors are condensed to form the initial tripeptide intermediate, which is then cyclized to create the core penicillin structure.

Research has shown that the structural genes responsible for penicillin biosynthesis are organized into a compact cluster in the fungal genome. nih.govasm.org This cluster typically includes the genes acvA (pcbAB), ipnA (pcbC), and aatA (penDE), which encode the three key enzymes of the pathway. nih.govasm.org The close proximity of these genes facilitates their coordinated regulation in response to various environmental signals, such as pH, carbon source availability, and amino acid levels. asm.org

While the pathways for common penicillins like Penicillin G and Penicillin V are well-documented, the origin of 6-sulfoaminopenicillanic acid is less clear. One report from 1983 suggested its production by the fungus Aspergillus candidus. nih.gov However, subsequent reviews and systematic studies of this species have noted that this finding has not been confirmed. nih.govstudiesinmycology.org Another source suggests it is produced via fermentation of Penicillium chrysogenum, the primary industrial source of penicillin. ontosight.ai The formation of derivatives often occurs through the enzymatic exchange of the side chain attached to the 6-aminopenicillanic acid (6-APA) core. pasteur.ac.ir The investigation into these fungal pathways is crucial for understanding how the diverse array of penicillin structures, including potentially the sulfoamino derivative, arises in nature.

Enzymatic Machinery Involved in Penicillanic Acid Core Formation

The construction of the penicillanic acid core, a distinctive bicyclic system composed of a β-lactam ring fused to a thiazolidine (B150603) ring, is accomplished by a trio of enzymes in a multi-step process. nih.govuomus.edu.iqwikipedia.org This enzymatic cascade is a cornerstone of fungal secondary metabolism.

The biosynthetic pathway is initiated by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) . This large, multifunctional enzyme is encoded by the acvA (pcbAB) gene. nih.govresearchgate.net ACVS activates and condenses the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into a linear tripeptide, δ-(L-α-aminoadipyl)–L-cysteinyl–D-valine (ACV). nih.gov This condensation is a non-ribosomal peptide synthesis (NRPS) mechanism.

The second key enzyme is isopenicillin N synthase (IPNS) , encoded by the ipnA (pcbC) gene. nih.govresearchgate.net IPNS performs a remarkable oxidative cyclization of the linear ACV tripeptide. This reaction forms two rings in a single step: the four-membered β-lactam ring and the five-membered thiazolidine ring, resulting in the creation of isopenicillin N (IPN). researchgate.net IPN is the first compound in the pathway to possess the bioactive penam (B1241934) nucleus. researchgate.net

The final step in the biosynthesis of many common penicillins is catalyzed by acyl-coenzyme A:isopenicillin N acyltransferase (IAT) , also known as acyltransferase, which is encoded by the aatA (penDE) gene. nih.govresearchgate.net This enzyme is responsible for exchanging the L-α-aminoadipyl side chain of IPN for a different, activated acyl group, such as phenylacetyl-CoA to produce Penicillin G. researchgate.net The precursor for this side chain, phenylacetic acid, must be supplied to the fermentation culture. mdpi.com

The direct precursor to a vast range of semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA). pasteur.ac.ir This key intermediate can be formed as a natural byproduct in P. chrysogenum fermentations. researchgate.net Industrially, 6-APA is produced on a large scale by the enzymatic hydrolysis of Penicillin G or V using an enzyme called penicillin acylase (also known as penicillin amidohydrolase). pasteur.ac.irresearchgate.netcore.ac.uk

Table 1: Key Enzymes in Penicillanic Acid Core Biosynthesis

| Enzyme Name | Gene | Function | Precursor | Product |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | acvA (pcbAB) | Condenses three amino acids | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)–L-cysteinyl–D-valine (ACV) |

| Isopenicillin N synthase (IPNS) | ipnA (pcbC) | Catalyzes oxidative cyclization of the tripeptide | ACV | Isopenicillin N (IPN) |

| Acyl-CoA:isopenicillin N acyltransferase (IAT) | aatA (penDE) | Exchanges the side chain of IPN | Isopenicillin N, Phenylacetyl-CoA | Penicillin G |

| Penicillin Acylase (Penicillin Amidohydrolase) | - (Various sources) | Hydrolyzes the acyl side chain from penicillin | Penicillin G | 6-Aminopenicillanic acid (6-APA) |

Hypothetical Pathways for Sulfonylamino Group Incorporation

The precise biosynthetic mechanism for the formation of the sulfonylamino group (-NH-SO₃H) at the C-6 position of the penicillanic acid core has not been experimentally determined. However, based on known biochemical transformations for the biosynthesis of sulfonamides and sulfamates in other microorganisms, several plausible hypotheses can be proposed. nih.gov These pathways are speculative and await experimental validation.

Hypothesis 1: Direct Sulfonation of 6-Aminopenicillanic Acid (6-APA)

The most direct hypothetical route would involve the enzymatic sulfonation of 6-aminopenicillanic acid (6-APA), a known intermediate in penicillin biosynthesis and degradation. researchgate.netnih.gov This reaction would be catalyzed by a sulfotransferase enzyme. Sulfotransferases are a well-known class of enzymes that transfer a sulfuryl group (-SO₃) from a universal sulfate (B86663) donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case would be the primary amino group of 6-APA. nih.gov This mechanism is analogous to sulfamate (B1201201) formation in the biosynthesis of other natural products in actinomycetes. nih.gov

Proposed Reaction: 6-APA + PAPS → this compound + PAP

Hypothesis 2: Modification of an Acyl-Amino Precursor

An alternative pathway could involve the modification of a pre-existing acylamino side chain attached to the penicillanic acid core. This would entail a series of enzymatic reactions, potentially involving oxygenases and other modifying enzymes, to convert a standard side chain into a sulfonylamino group. For instance, a pathway could start from a cysteine-containing side chain that undergoes oxidation of the sulfur atom and subsequent rearrangement or cleavage to leave the sulfonylamino moiety. The biosynthesis of the secondary sulfonamide SB-203208 in Streptomyces involves a multi-step oxidation of L-cysteine to generate a sulfamoyl-containing building block, demonstrating that complex enzymatic machinery for such transformations exists in nature. nih.gov

Hypothesis 3: Novel Acyltransferase Specificity

A third, more speculative hypothesis involves a novel variant of the acyl-CoA:isopenicillin N acyltransferase (IAT) enzyme. This hypothetical enzyme might recognize a sulfonyl-activated precursor and directly attach it to the 6-amino group of the penam nucleus, bypassing the need for a standard acyl side chain. This would represent a significant deviation from the known function of IAT enzymes and would require a unique substrate, such as a "sulfamoyl-CoA" or a similarly activated species, which is not a commonly observed metabolite.

The elucidation of the true biosynthetic pathway for this compound will require the identification and characterization of the producing organism and the specific genes and enzymes involved in this unique biochemical transformation.

Challenges and Future Directions in 6 Sulfoaminopenicillanic Acid Research

Advancements in Synthetic Methodologies for Enhanced Efficiency

The traditional production of the penicillanic acid core often relies on fermentation processes, which can be resource-intensive and offer limited opportunities for structural diversification. nih.gov For 6-sulfoaminopenicillanic acid, the subsequent chemical or enzymatic introduction of the sulfoamino group adds another layer of complexity. Future research must focus on developing more efficient and scalable synthetic routes.

One promising avenue is the advancement of enzymatic synthesis . Drawing parallels from the well-established enzymatic synthesis of other β-lactam antibiotics like ampicillin (B1664943) and amoxicillin (B794) from 6-aminopenicillanic acid (6-APA), similar strategies could be adapted for this compound. researchgate.netmdpi.combiotech-asia.orgresearchgate.net The use of immobilized enzymes, for instance, can lead to higher yields, easier product purification, and more environmentally friendly processes. biotech-asia.orgresearchgate.net The development of novel enzymes with high specificity for the sulfonation of the 6-amino position of the penicillanic acid core would be a significant breakthrough.

Another area of focus is the development of novel chemo-enzymatic pathways . This approach combines the advantages of both chemical synthesis and enzymatic catalysis to create more efficient and versatile synthetic routes. For instance, chemical synthesis could be employed to generate advanced intermediates that are then converted to the final product using a highly specific enzyme.

Furthermore, flow chemistry presents a modern approach to synthesis that can offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could lead to significant improvements in efficiency and scalability.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. researchgate.netbiotech-asia.org | Discovery and engineering of novel sulfotransferases or acylases with specificity for the penicillanic acid scaffold. |

| Chemo-enzymatic Synthesis | Combines the versatility of chemical synthesis with the specificity of enzymatic catalysis. | Design of synthetic routes that efficiently produce key intermediates for enzymatic conversion. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability, and potential for automation. | Adaptation of synthetic steps to continuous flow reactors and optimization of process parameters. |

| Convergent Synthesis | Increased overall efficiency by synthesizing fragments of the molecule separately before combining them. | Development of robust coupling strategies for the final assembly of the this compound structure. |

Strategies for Overcoming Enzyme Resistance Mechanisms

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. mdpi.comnih.gov While this compound itself may possess some β-lactamase inhibitory activity, the emergence of resistance is an ever-present threat. mdpi.comfrontiersin.org Strategies to overcome these resistance mechanisms are therefore paramount.

A key strategy is the rational design of second-generation inhibitors . By understanding the structural and mechanistic details of how β-lactamases, including metallo-β-lactamases (MBLs), recognize and hydrolyze substrates, new derivatives of this compound can be designed to be more potent and have a broader spectrum of activity. tandfonline.commdpi.com This could involve modifying the core structure to enhance its binding affinity to the active site of the enzyme or to introduce functionalities that lead to irreversible inhibition. frontiersin.org

Another approach is the development of non-β-lactam β-lactamase inhibitors that can be co-administered with this compound. This combination therapy has been successful with other β-lactam antibiotics, such as the pairing of amoxicillin with clavulanic acid. mdpi.com Research into novel inhibitor classes, such as diazabicyclooctanes (DBOs) and cyclic boronates, could provide partners that protect this compound from degradation by a wide range of β-lactamases. frontiersin.orgtandfonline.commdpi.com

Furthermore, understanding the molecular basis of resistance at the genetic level is crucial. Resistance can arise from mutations in the β-lactamase enzyme itself or through the acquisition of new resistance genes. biorxiv.orgnih.gov Continuous surveillance and molecular characterization of resistant strains will inform the development of strategies to circumvent these evolving mechanisms.

| Resistance Mechanism | Counter-Strategy | Example/Approach |

| Enzymatic Degradation (Serine β-Lactamases) | Design of mechanism-based inhibitors that form stable covalent adducts. | Modification of the this compound structure to enhance acylation and slow deacylation rates. frontiersin.orgfrontiersin.org |

| Enzymatic Degradation (Metallo-β-Lactamases) | Development of inhibitors with zinc-chelating moieties. | Incorporating functional groups into this compound derivatives that can bind to the zinc ions in the MBL active site. tandfonline.comnih.govfrontiersin.org |

| Target Modification (Altered PBPs) | Development of compounds that retain high affinity for mutated penicillin-binding proteins (PBPs). | Screening this compound derivatives against a panel of clinically relevant resistant strains with altered PBPs. nih.gov |

| Efflux Pumps | Use of efflux pump inhibitors (EPIs) in combination therapy. | Investigating the synergy between this compound and known EPIs. |

Development of Novel Assay Systems for Biochemical Evaluation

The robust biochemical evaluation of this compound and its analogues is essential to understand their inhibitory potential and mechanism of action. This requires the development and implementation of sensitive, reliable, and high-throughput assay systems.

Currently, many β-lactamase inhibitor screening assays rely on chromogenic or fluorogenic substrates like nitrocefin. abcam.commdpi.com While effective, there is a need for novel assay formats that can provide more detailed mechanistic information. High-throughput screening (HTS) platforms are crucial for rapidly evaluating large libraries of this compound derivatives against a diverse panel of β-lactamases. mdpi.comphyschemres.orgscientificlabs.ie

The development of label-free detection methods , such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide real-time kinetic and thermodynamic data on the interaction between the inhibitor and the enzyme. These techniques are invaluable for detailed structure-activity relationship (SAR) studies.

Furthermore, cell-based assays are critical for assessing the activity of new compounds in a more physiologically relevant context. These assays can determine the ability of a compound to penetrate the bacterial cell wall and inhibit β-lactamase activity within the periplasmic space of Gram-negative bacteria.

| Assay Type | Principle | Application for this compound Research |

| Chromogenic/Fluorogenic Assays | Enzymatic hydrolysis of a substrate (e.g., nitrocefin) leads to a colorimetric or fluorescent signal change. abcam.commdpi.com | High-throughput screening of compound libraries for β-lactamase inhibitory activity. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of substrate and product. nih.gov | Detailed kinetic analysis and determination of inhibition constants (Ki). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of an inhibitor to an enzyme. | Provides thermodynamic parameters of the binding interaction (enthalpy, entropy, and binding affinity). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Real-time kinetic analysis of inhibitor binding and dissociation (kon and koff rates). |

| Mass Spectrometry-Based Assays | Directly measures the mass of the enzyme and any covalent adducts formed with the inhibitor. | Elucidation of the mechanism of inhibition and identification of stable intermediates. researchgate.net |

| Cell-Based Assays | Measures the restoration of antibiotic activity in the presence of an inhibitor against a β-lactamase-producing bacterial strain. | Evaluation of compound efficacy in a whole-cell context, including cell permeability. |

Interdisciplinary Research Integrating Chemical Synthesis, Structural Biology, and Computational Chemistry

The complexity of overcoming antibiotic resistance necessitates a highly integrated and interdisciplinary research approach. The synergy between chemical synthesis, structural biology, and computational chemistry is particularly powerful for the development of novel inhibitors like this compound. mdpi.comnih.govneomed.edu

Computational chemistry and molecular modeling play a crucial role in the rational design of new derivatives. physchemres.orgnih.govresearchgate.net Techniques such as molecular docking can predict how different analogues of this compound will bind to the active site of various β-lactamases. This in silico screening can prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

Structural biology , primarily through X-ray crystallography , provides atomic-level insights into the interactions between inhibitors and their target enzymes. nih.govosti.govrcsb.org Determining the crystal structure of a β-lactamase in complex with a this compound derivative can reveal the precise binding mode and identify key interactions that contribute to inhibitory activity. This information is invaluable for guiding the next cycle of inhibitor design.

The cycle of design, synthesis, and testing is at the heart of this interdisciplinary approach. Computational models guide the design of new compounds, which are then synthesized by medicinal chemists. These compounds are subsequently evaluated in biochemical and microbiological assays. The results of these assays, along with structural data, are then used to refine the computational models, leading to a more informed and efficient drug discovery process.

This integrated strategy has been successfully applied to the development of other β-lactamase inhibitors and represents the most promising path forward for unlocking the full therapeutic potential of this compound and its future generations. nih.govmdpi.combohrium.com

常见问题

Q. What statistical approaches resolve contradictions in bioactivity data for this compound across different bacterial strains?

- Methodological Answer : Apply mixed-effects models to account for clustered data (e.g., strain variability) and use Bayesian meta-analysis to weight studies by sample size and methodological rigor. Report 95% credible intervals to quantify uncertainty .

Q. How can researchers optimize the chromatographic separation of this compound from its diastereomers?

- Methodological Answer : Screen chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% formic acid. Optimize resolution using Design of Experiments (DoE) with factors like column temperature (20–40°C) and flow rate (0.8–1.2 mL/min) .

Data Analysis and Reproducibility

Q. What are the best practices for reporting NMR data to ensure reproducibility in synthetic studies of this compound?

- Methodological Answer : Include solvent peaks, internal standards (e.g., TMS), and integration values in supplementary data. Adhere to the Beilstein Journal’s guidelines for compound characterization, ensuring all new compounds have ≥95% purity (HPLC) and elemental analysis within ±0.4% .

Q. How should researchers address batch-to-batch variability in the antimicrobial activity of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like MIC values and control critical process parameters (CPPs) during synthesis. Use multivariate analysis (e.g., PCA) to correlate variability with reaction conditions .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when studying this compound in animal models of bacterial infection?

Q. How can researchers mitigate bias in interpreting conflicting data on the cytotoxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。